molecular formula C12H14O2 B13509289 3-(1-Methoxycyclobutyl)benzaldehyde

3-(1-Methoxycyclobutyl)benzaldehyde

Cat. No.: B13509289
M. Wt: 190.24 g/mol
InChI Key: GOPDQOHIHSJNMV-UHFFFAOYSA-N
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Description

3-(1-Methoxycyclobutyl)benzaldehyde is an organic compound with the molecular formula C12H14O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a 1-methoxycyclobutyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methoxycyclobutyl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 3-bromobenzaldehyde with 1-methoxycyclobutane in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like dimethylformamide (DMF). The general reaction scheme is as follows:

3-Bromobenzaldehyde+1-MethoxycyclobutaneK2CO3,DMF,RefluxThis compound\text{3-Bromobenzaldehyde} + \text{1-Methoxycyclobutane} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{Reflux}} \text{this compound} 3-Bromobenzaldehyde+1-MethoxycyclobutaneK2​CO3​,DMF,Reflux​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methoxycyclobutyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous solution under acidic conditions.

    Reduction: NaBH4 in methanol or ethanol, or LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: 3-(1-Methoxycyclobutyl)benzoic acid.

    Reduction: 3-(1-Methoxycyclobutyl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1-Methoxycyclobutyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(1-Methoxycyclobutyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form Schiff bases with amino groups in proteins, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: The simplest aromatic aldehyde, used as a starting material for many organic syntheses.

    3-Bromobenzaldehyde: A halogenated derivative of benzaldehyde, used in various substitution reactions.

    4-Methoxybenzaldehyde: An aromatic aldehyde with a methoxy group at the para position, used in the synthesis of fragrances and pharmaceuticals.

Uniqueness

3-(1-Methoxycyclobutyl)benzaldehyde is unique due to the presence of the 1-methoxycyclobutyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

3-(1-methoxycyclobutyl)benzaldehyde

InChI

InChI=1S/C12H14O2/c1-14-12(6-3-7-12)11-5-2-4-10(8-11)9-13/h2,4-5,8-9H,3,6-7H2,1H3

InChI Key

GOPDQOHIHSJNMV-UHFFFAOYSA-N

Canonical SMILES

COC1(CCC1)C2=CC=CC(=C2)C=O

Origin of Product

United States

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